molecular formula C14H10ClFO3 B6364547 2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1178655-78-1

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364547
CAS RN: 1178655-78-1
M. Wt: 280.68 g/mol
InChI Key: CXCVPMJFLLDXHB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% (2-CMPFBA) is a synthetic chemical compound that has been used in various laboratory experiments in recent years. It is a white powder with a molecular weight of 312.6 g/mol and a melting point of 148-150 °C. 2-CMPFBA is soluble in water and organic solvents and has a low toxicity.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of fluorescent dyes and in the study of enzyme kinetics.

Mechanism of Action

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% is a small organic molecule that can interact with various proteins and enzymes. It has been shown to bind to the active sites of enzymes, thereby inhibiting their activity. It has also been shown to interact with cell membranes, leading to changes in membrane permeability and the release of various intracellular molecules.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, and to modulate the activity of certain ion channels. It has also been shown to affect cell proliferation and apoptosis, as well as to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and organic solvents. Furthermore, it is relatively non-toxic and has a low melting point. However, it is important to note that it is a relatively unstable compound and can decompose upon exposure to light or heat.

Future Directions

The potential applications of 2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% are still being explored. Future research may focus on its use as an inhibitor of various enzymes and proteins, as well as its potential effects on cell signaling pathways. Additionally, it may be studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and infectious diseases. Furthermore, its use as a fluorescent dye or a reagent in the synthesis of organic compounds may be further explored.

Synthesis Methods

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized in a laboratory using a two-step process. The first step involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-fluorobenzoic acid. The second step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid. The reaction is then heated to a temperature of 150°C, allowing the two reactants to form a single product.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(15)6-12(13)11-7-9(16)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCVPMJFLLDXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681155
Record name 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178655-78-1
Record name 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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